molecular formula C22H28ClNaO6 B1669232 Cloprostenol sodium CAS No. 62561-03-9

Cloprostenol sodium

Numéro de catalogue: B1669232
Numéro CAS: 62561-03-9
Poids moléculaire: 446.9 g/mol
Clé InChI: IFEJLMHZNQJGQU-KXXGZHCCSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le cloprostenol sodique est un analogue synthétique de la prostaglandine F2α. C'est un agent lutéolytique puissant, ce qui signifie qu'il provoque la régression du corps jaune, conduisant à une diminution de la production de progestérone. Ce composé est principalement utilisé en médecine vétérinaire pour induire l'œstrus et synchroniser les cycles œstraux chez les animaux d'élevage tels que les bovins et les porcs .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cloprostenol sodique est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de type prostaglandine. La synthèse implique l'utilisation de divers réactifs et catalyseurs pour obtenir la stéréochimie et les groupes fonctionnels souhaités. Une méthode implique l'utilisation de la chromatographie liquide préparative industrielle pour la séparation et la purification du cloprostenol sodique .

Méthodes de production industrielle : La production industrielle de cloprostenol sodique implique des techniques de séparation et de purification à grande échelle. Le processus comprend généralement la dissolution du cloprostenol sodique synthétisé dans l'éthanol, suivie d'une filtration et d'une séparation chromatographique pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Catalytic Asymmetric Transformations

Recent advances employ chemoenzymatic methods for regioselective modifications :

Copper(II)-Catalyzed Acylation

  • Reaction : Diol intermediate + p-phenylbenzoyl chloride → Monoester

  • Catalyst : CuCl₂ + Fluorene-based additive (Ad9)

  • Conditions : 25°C, 12 hr

  • Outcome : 73% yield, 9.3:1 regioselectivity

Enzymatic Reductions

  • Enzyme : Ketoreductase ChKRED20

  • Substrate : Dichloro-containing ketone

  • Conditions : 30°C, DMSO co-solvent

  • Result : 43% conversion to alcohol intermediate

Degradation and Stability

Cloprostenol sodium undergoes pH-dependent hydrolysis:

ConditionDegradation PathwayHalf-Life
Acidic (pH 1–3)Ester cleavage → Carboxylic acid2.1 hr
Neutral (pH 7)Isomerization → L-cloprostenol48 hr
Alkaline (pH 10)Oxidative decomposition<1 hr

Stability is optimal at pH 5.6–6.1, with decomposition products including 3-chlorophenoxyacetic acid and prostaglandin analogs .

Metabolic Reactions In Vivo

In livestock, this compound undergoes rapid hepatic and renal metabolism :

  • Oxidation : C-9 ketone formation via cytochrome P450

  • Conjugation : Glucuronidation at hydroxyl groups

  • Excretion : 92% renal clearance within 24 hr

Notably, the D-isomer shows 3–4× greater luteolytic activity than the racemic mixture due to enhanced receptor binding .

Analytical Characterization Reactions

LC-MS/MS methods identify this compound via diagnostic fragmentations :

Precursor Ion (m/z)Product Ions (m/z)Collision Energy (V)
423.0 [M-H]⁻127.05, 295.227, 18

Dechlorination during analysis produces a signature fragment at m/z 367.3 (Δ = -55.7 Da) .

This synthesis-stability-metabolism framework underscores this compound’s reactivity profile, enabling optimized formulations for veterinary applications while minimizing degradation liabilities.

Applications De Recherche Scientifique

Reproductive Management in Cattle

Cloprostenol sodium is primarily employed to enhance reproductive efficiency in cattle. Research indicates that its administration post-partum accelerates uterine involution and reduces the incidence of reproductive disorders.

Key Findings:

  • Accelerated Uterine Involution: In a study involving dairy cows, this compound facilitated quicker uterine recovery compared to untreated controls, leading to improved reproductive performance .
  • Reduced Service Period: Treated cows exhibited a shorter interval between calving and the first estrus, with some studies reporting pregnancies occurring approximately 10-12 days earlier than in control groups .

Data Table: Effects of this compound on Cattle Reproduction

Treatment GroupDose (mg)Days to Pregnancy (Mean)Incidence of Uterine Infection (%)
Control07532.3
Cloprostenol0.5306418.8
Cloprostenol1.0606225.3

Applications in Swine

In swine production, this compound is used to synchronize parturition and improve lactation performance.

Key Findings:

  • Synchronization of Parturition: this compound effectively synchronizes farrowing, with studies showing that sows treated with the compound delivered approximately 23 hours after administration .
  • Enhanced Lactation Performance: Sows receiving this compound demonstrated a significant increase in milk yield during lactation, with improvements noted in both litter weight and average daily gain of piglets .

Data Table: Effects of this compound on Swine Reproduction

Treatment GroupMilk Yield (kg)Litter Weight (kg)Average Daily Gain (g)
Control135.63--
D-Cloprostenol (Single Dose)176.72IncreasedIncreased
DL-Cloprostenol (Multiple Doses)169.71IncreasedIncreased

Case Studies

  • Dairy Cattle Study: A comprehensive study involving dairy cows demonstrated that administering this compound post-partum significantly reduced the incidence of uterine infections and improved overall reproductive performance . The study involved multiple herds and confirmed the repeatability of results across different management systems.
  • Swine Lactation Study: In a controlled trial with multiparous sows, this compound was administered at varying intervals post-farrowing. The results indicated that sows receiving multiple doses had enhanced lactation ability and improved piglet survival rates compared to untreated controls .

Mécanisme D'action

Cloprostenol sodium exerts its effects by binding to prostaglandin receptors, specifically the FP prostanoid receptor. This binding leads to the activation of intracellular signaling pathways that result in the regression of the corpus luteum (luteolysis). The decrease in progesterone production leads to the induction of estrus and ovulation in farm animals .

Comparaison Avec Des Composés Similaires

Le cloprostenol sodique est comparé à d'autres analogues de la prostaglandine tels que :

Unicité : Le cloprostenol sodique est unique en raison de sa forte puissance et de son utilisation spécifique en médecine vétérinaire pour la santé reproductive. Sa capacité à induire la lutéolyse et à synchroniser les cycles œstraux en fait un outil précieux en élevage .

Composés similaires :

Activité Biologique

Cloprostenol sodium is a synthetic analog of prostaglandin F2α (PGF2α) and is widely used in veterinary medicine for its luteolytic properties. This article explores its biological activity, mechanisms of action, and applications in livestock reproduction, supported by data tables and case studies.

  • Chemical Name : (5Z)-rel-7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoic acid monosodium salt
  • CAS Number : 55028-72-3
  • Molecular Weight : 352.83 g/mol
  • Solubility : Water-soluble

This compound acts primarily as an FP receptor agonist , with an effective concentration (EC50) of approximately 0.84 nM . Its biological activity includes:

  • Luteolysis : Induces the regression of the corpus luteum, leading to decreased progesterone levels.
  • Uterine Contraction : Stimulates uterine smooth muscle contractions, facilitating parturition in livestock.
  • Adipocyte Differentiation Inhibition : Potently inhibits the differentiation of adipocyte precursor cells .

Pharmacokinetics

This compound has a longer biological half-life compared to its natural counterpart, dinoprost tromethamine. Its half-life is approximately 3 hours, allowing for sustained effects in treated animals . The compound is primarily metabolized through β-oxidation and is excreted via the lungs and kidneys.

Applications in Veterinary Medicine

This compound is primarily used in reproductive management in livestock. Below are key findings from case studies:

Table 1: Effects of this compound on Reproductive Parameters

Study ReferenceSpeciesTreatment ProtocolKey Findings
Dairy CowsCloprostenol vs. DinoprostLower serum P4 levels post-treatment with cloprostenol; enhanced estrus synchronization.
SowsAdministered at 3h and 5 days post-farrowingIncreased milk yield by 30.30% with D-cloprostenol; improved litter weight and growth rates.
Beef CowsVarious doses postpartumAccelerated uterine involution; reduced incidence of uterine infections.

Case Studies

  • Dairy Cows :
    A study compared this compound with dinoprost tromethamine in lactating dairy cows undergoing Ovsynch protocols. Results indicated that this compound significantly reduced serum progesterone concentrations at 14 hours post-treatment (P=0.02), enhancing subsequent estrus synchronization compared to dinoprost .
  • Sows :
    In a trial involving sows, administration of D-cloprostenol sodium improved lactation performance and reduced farrowing duration. Sows treated with cloprostenol showed increased prolactin levels and higher feed intake during lactation, leading to better growth rates in piglets .
  • Postpartum Recovery in Beef Cows :
    Research indicated that this compound treatment resulted in faster postpartum recovery and reduced incidence of reproductive complications compared to untreated controls .

Propriétés

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16-,18-,19-,20+,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEJLMHZNQJGQU-KXXGZHCCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40665-92-7 (Parent)
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1046500
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55028-72-3, 62561-03-9
Record name Cloprostenol sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPROSTENOL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886SAV9675
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CLOPROSTENOL SODIUM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81129I41BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cloprostenol sodium
Reactant of Route 2
Cloprostenol sodium
Reactant of Route 3
Cloprostenol sodium
Reactant of Route 4
Cloprostenol sodium
Reactant of Route 5
Cloprostenol sodium
Reactant of Route 6
Cloprostenol sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.